Structural Differentiation: Pyrazin-2-yloxy vs Pyridin-3-yloxy in 4H-Chromen-4-one Series
The target compound bears a pyrazin-2-yloxy substituent on the piperidine C-4 position linked via carbonyl to the chromen-4-one C-2 position. The closest identified commercially available analog, 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 1421450-33-0), replaces the pyrazine ring with a pyridine ring, eliminating one nitrogen atom and altering ring electronics [1]. Pyrazine-containing analogs in chromone series have been computationally predicted to exhibit distinct hydrogen-bonding patterns and synthetic accessibility scores compared to pyridine analogs, based on molecular docking studies of related pyrazine-chromene hybrids [2].
| Evidence Dimension | Heteroaryl substitution pattern and predicted binding interaction capacity |
|---|---|
| Target Compound Data | Pyrazin-2-yloxy at piperidine C-4; chromen-4-one core; C19H17N3O4, MW 351.36; hydrogen bond acceptor count = 7 (4 oxygens + 3 nitrogens) |
| Comparator Or Baseline | 2-(4-(Pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 1421450-33-0): pyridin-3-yloxy; C20H18N2O4, MW 350.37; HBA count = 6 |
| Quantified Difference | +1 H-bond acceptor; +1 nitrogen atom in heteroaryl ring; MW difference = +0.99 Da |
| Conditions | Structural cheminformatics analysis; no experimental head-to-head bioactivity data available for these two specific compounds |
Why This Matters
The additional nitrogen in the pyrazine ring creates a distinct hydrogen-bond-accepting surface that may alter target selectivity profiles compared to pyridine analogs, a critical consideration when selecting compounds for kinase or enzyme inhibitor screening campaigns where binding pose precision is paramount.
- [1] Kuujia.com. CAS 1421450-33-0: 2-{4-[(Pyridin-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-4H-chromen-4-one. Retrieved April 2026. View Source
- [2] Mermer, A. & Vakal, S. (2021). Pyrazine-chromene-3-carbohydrazide conjugates: Molecular docking and ADMET predictions on dual-acting compounds against SARS-CoV-2 Mpro and RdRp. Journal of Research in Pharmacy, 25(6), 953-966. View Source
